Mono-ethyl malonate-1,2,3-13C3
Overview
Description
Mono-ethyl malonate-1,2,3-13C3 is a labeled compound used extensively in scientific research. It is a derivative of malonic acid where the ethyl group is attached to the central carbon atom, and the carbon atoms are isotopically labeled with carbon-13. This labeling allows for detailed studies in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mono-ethyl malonate-1,2,3-13C3 typically involves the esterification of malonic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The isotopic labeling is achieved by using carbon-13 labeled ethanol or malonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity carbon-13 labeled starting materials and efficient catalytic systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Mono-ethyl malonate-1,2,3-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the ethyl group to a carboxyl group.
Reduction: The reduction of the ester group to an alcohol.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include ethyl malonate derivatives, alcohols, and substituted malonates, depending on the reaction conditions and reagents used.
Scientific Research Applications
Mono-ethyl malonate-1,2,3-13C3 is used in a wide range of scientific research applications:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies.
Biology: The compound is used in metabolic studies to trace the incorporation of carbon atoms in biological systems.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: The compound is used in the synthesis of labeled pharmaceuticals and other high-value chemicals.
Mechanism of Action
The mechanism of action of mono-ethyl malonate-1,2,3-13C3 involves its incorporation into various biochemical pathways. The carbon-13 labeling allows for the tracking of the compound through these pathways, providing detailed information on metabolic processes and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate-1,2,3-13C3: Another labeled derivative of malonic acid with two ethyl groups.
Mono-methyl malonate-1,2,3-13C3: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
Mono-ethyl malonate-1,2,3-13C3 is unique due to its specific isotopic labeling and the presence of a single ethyl group. This makes it particularly useful in studies where precise tracking of carbon atoms is required.
Properties
IUPAC Name |
3-ethoxy-3-oxo(1,2,3-13C3)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H,6,7)/i3+1,4+1,5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGINADPHJQTSKN-FRSWOAELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13CH2][13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662134 | |
Record name | 3-Ethoxy-3-oxo(~13~C_3_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189981-54-1 | |
Record name | 3-Ethoxy-3-oxo(~13~C_3_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1189981-54-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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